Cas no 1806764-90-8 (5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine)

5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C7H3BrF5N/c8-4-2-14-5(7(11,12)13)1-3(4)6(9)10/h1-2,6H
- InChIKey: PIOQFWISDIWZMN-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(F)(F)F)C=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 195
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3.1
5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029079722-1g |
5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1806764-90-8 | 97% | 1g |
$1,564.50 | 2022-03-31 | |
Alichem | A029079722-250mg |
5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1806764-90-8 | 97% | 250mg |
$504.00 | 2022-03-31 | |
Alichem | A029079722-500mg |
5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1806764-90-8 | 97% | 500mg |
$831.30 | 2022-03-31 |
5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 関連文献
-
Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridineに関する追加情報
Introduction to 5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1806764-90-8)
5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine, identified by the chemical compound code CAS No. 1806764-90-8, is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class, characterized by a nitrogen-containing aromatic ring, and is distinguished by the presence of multiple halogen substituents, including bromine, difluoromethyl, and trifluoromethyl groups. These structural features endow the molecule with unique electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The significance of 5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine lies in its versatility as a building block for drug discovery and development. The halogenated pyridine scaffold is particularly attractive due to its ability to participate in diverse chemical reactions, such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. These reactions are fundamental to constructing complex molecular architectures that mimic natural products or designed pharmacophores.
In recent years, there has been a surge in research focused on halogenated pyridines due to their enhanced binding affinity and metabolic stability when incorporated into drug candidates. The electron-withdrawing nature of the difluoromethyl and trifluoromethyl groups not only modulates the electronic properties of the pyridine ring but also improves lipophilicity, a critical parameter for oral bioavailability. Additionally, the presence of a bromo atom provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
One of the most compelling applications of 5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine is in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. Kinases are enzymes that play a central role in signal transduction pathways, and their overactivity is often associated with disease progression. By designing molecules that selectively inhibit specific kinases, researchers aim to disrupt aberrant signaling networks. The halogenated pyridine core has been successfully incorporated into several kinase inhibitors that have advanced into clinical trials, demonstrating its therapeutic potential.
Moreover, the agrochemical industry has leveraged the properties of this compound to develop novel pesticides and herbicides. The structural motifs present in 5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine contribute to its efficacy in targeting pests by interfering with essential biological processes. The combination of electron-withdrawing groups enhances the molecule's interaction with biological targets, while the bromine substituent allows for further derivatization to optimize potency and selectivity.
The synthesis of 5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine typically involves multi-step organic transformations starting from commercially available pyridine precursors. Key steps often include halogenation reactions, fluorination processes, and protective group strategies to ensure regioselectivity. Advanced synthetic methodologies, such as flow chemistry and transition-metal catalysis, have been employed to improve yield and scalability. These advancements underscore the compound's importance as a synthetic intermediate in industrial settings.
Recent studies have also explored the pharmacokinetic properties of derivatives of 5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine. Computational modeling techniques have been used to predict how structural modifications influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). This has led to the development of more robust pharmacokinetic profiles for drug candidates incorporating this scaffold. For instance, modifications aimed at enhancing metabolic stability while maintaining binding affinity have yielded promising candidates for further development.
The future direction of research involving 5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine is likely to focus on expanding its applications in medicinal chemistry and materials science. Novel synthetic routes may be developed to access previously unexplored derivatives, while computational studies will continue to guide rational drug design. Additionally, exploring its potential in areas such as photopharmacology—where light-responsive drugs are designed—could open up new therapeutic avenues.
In conclusion,5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1806764-90-8) is a versatile and highly functionalized heterocyclic compound with broad utility across pharmaceuticals and agrochemicals. Its unique structural features make it an indispensable tool for synthetic chemists aiming to develop next-generation bioactive molecules. As research progresses,this compound will undoubtedly continue to play a pivotal role in advancing both academic science and industrial applications.
1806764-90-8 (5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine) 関連製品
- 2228732-91-8(tert-butyl N-2-(3-amino-1-hydroxypropyl)-5-(trifluoromethyl)phenylcarbamate)
- 2229165-62-0((2-chloro-6-methylphenyl)methylhydrazine)
- 2171668-42-9(3-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopropanoic acid)
- 2137519-40-3(5-(aminomethyl)spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-cyclohexane]-1',2-dione)
- 2137513-66-5((2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide)
- 1806715-60-5(Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate)
- 2189497-37-6(3-(6-fluoro-5-methylpyridin-3-yl)formamido-2-methylpropanoic acid)
- 670272-04-5(1-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine)
- 2187426-37-3((1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid)
- 1019501-57-5(4-[(4-cyanophenyl)sulfanyl]benzoic acid)



